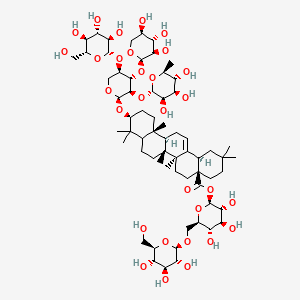

Bretschnoside B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bretschnoside B is a natural product found in Bassecoia bretschneideri and Pterocephalus bretschneideri with data available.

Applications De Recherche Scientifique

Morphological and Ecological Characteristics

- Bretschneidera sinensis exhibits significant ornamental values in leaves, flowers, and fruits. The morphological characteristics, distribution, ecological requirements, and cultivation techniques are well-documented, emphasizing its importance in landscape applications (Chen Ding-ru, 2008).

- A detailed study of the leaf structure of B. sinensis using various microscopy techniques reveals specialized adaptations, such as a thick cuticle layer and specialized epidermal cells, indicating its evolution from sciophytes to mesophytes (Q. Qiao et al., 2010).

Genetic Research and Conservation

- Genetic studies using microsatellite markers and DNA sequencing have been conducted to understand the mating system and genetic diversity of B. sinensis. These studies are crucial for conservation efforts, as the species is endangered and has high conservation value (M. Li et al., 2016).

- The complete plastid genome sequence of B. sinensis has been characterized, providing insights into the conservation genetics of this endangered species. This genomic information is significant for studying ancient geography and climate change (F. Dong et al., 2019).

Ecological and Physiological Studies

- Research on the ecological anatomy of B. sinensis roots highlights its adaptation to specific habitats and the importance of mycorrhizal relationships for its survival, which is vital for in situ and ex situ conservation strategies (W. Xiang, 2010).

- Studies on the photosynthetic physiological response of B. sinensis to different light intensities provide crucial information for its conservation and suggest considerations for biodiversity conservation efforts (YE Feiying et al., 2015).

Propriétés

Numéro CAS |

149496-97-9 |

|---|---|

Formule moléculaire |

C64H104O30 |

Poids moléculaire |

1353.506 |

Nom IUPAC |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5R)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C64H104O30/c1-25-36(68)41(73)47(79)54(86-25)93-51-50(92-53-45(77)37(69)28(67)22-83-53)32(90-55-48(80)43(75)39(71)30(21-66)88-55)24-85-57(51)91-35-12-13-61(6)33(60(35,4)5)11-14-63(8)34(61)10-9-26-27-19-59(2,3)15-17-64(27,18-16-62(26,63)7)58(82)94-56-49(81)44(76)40(72)31(89-56)23-84-52-46(78)42(74)38(70)29(20-65)87-52/h9,25,27-57,65-81H,10-24H2,1-8H3/t25-,27+,28+,29+,30+,31+,32+,33?,34+,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45+,46+,47+,48+,49+,50-,51+,52+,53+,54-,55-,56-,57+,61-,62+,63+,64-/m0/s1 |

Clé InChI |

UXRXRMJUZZGJNA-CXVHELQKSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)OC1C(C(C(C(O1)CO)O)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |

Synonymes |

bretschnoside B |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H-furo[3,2-e]benzimidazole](/img/structure/B583309.png)

![Thiazolo[4,5-B]pyridin-2(3H)-one](/img/structure/B583327.png)